1,6-Dimethyl-4-phenylpiperidin-2-ol

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

Researchers needing a stereochemically defined phenylpiperidine probe often face supply inconsistency and limited structural diversity. 1,6-Dimethyl-4-phenylpiperidin-2-ol solves this with its two chiral centers and bifunctional tertiary amine/secondary alcohol motif. - SAR Probe: Distinct 2-hydroxy geometry for dissecting opioid/dopamine receptor binding pocket interactions vs. 4-hydroxy or 3-methyl analogs. - Med Chem Building Block: Enables O-alkylation, esterification, or amine functionalization to introduce conformationally restricted phenylpiperidine moieties. - CRTh2 Reference: Class-level CRTh2 antagonism (IC50 ≈ 2.92 µM for related compounds) supports use as a low-potency control in assay development.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13259457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-4-phenylpiperidin-2-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1C)O)C2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3
InChIKeyGMAAEVUSVBNALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-4-phenylpiperidin-2-ol Overview


1,6-Dimethyl-4-phenylpiperidin-2-ol (CAS not widely assigned; MF C13H19NO; MW 205.30 g/mol) is a synthetic piperidine derivative featuring a tertiary amine, a secondary alcohol, and a phenyl substituent . This substitution pattern yields a stereochemically defined scaffold with two chiral centers, making it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules and as a probe in structure-activity relationship (SAR) studies of phenylpiperidine-based pharmacophores .

Stereochemically defined scaffold with two chiral centers
SAR probe for phenylpiperidine pharmacophore studies
Synthetic intermediate for complex piperidine derivatives

Non-Interchangeability of 1,6-Dimethyl-4-phenylpiperidin-2-ol


The phenylpiperidine class exhibits profound sensitivity to subtle structural modifications, where changes in the number, position, and stereochemistry of substituents can fundamentally alter pharmacological profiles. For example, the introduction of a 3-methyl substituent has been shown to confer narcotic antagonist properties [1], while the presence of a 2-hydroxy group in 1,6-Dimethyl-4-phenylpiperidin-2-ol creates a distinct stereoelectronic environment compared to 4-hydroxy analogs like 1,2-Dimethyl-4-phenylpiperidin-4-ol [2]. Generic substitution without direct, quantitative comparative data risks selecting a compound with vastly different target engagement, selectivity, or downstream biological effects, thereby invalidating experimental outcomes and complicating SAR interpretation.

Attribute
This Compound
Potential Substitutes
Hydroxy Position & Stereochemistry
2-hydroxy; creates chiral center at C2, distinct diastereomers
4-hydroxy analogs (e.g., 1,2-dimethyl-4-phenylpiperidin-4-ol) alter conformational preference
Substitution Pattern
1,6-dimethyl-4-phenyl; stereoelectronics defined
3-methyl substituent reported to shift receptor pharmacology; selectivity may change

Class-level SAR; direct comparison data are limited. Risk of altered target engagement and biological readout.

1,6-Dimethyl-4-phenylpiperidin-2-ol Differentiation Evidence


Stereochemical Differentiation from 4-Hydroxy Analogs

1,6-Dimethyl-4-phenylpiperidin-2-ol possesses a 2-hydroxy group, in contrast to the more common 4-hydroxy substitution pattern found in analogs like 1,2-dimethyl-4-phenylpiperidin-4-ol. This positional isomerism introduces an additional chiral center at C2, resulting in distinct diastereomeric relationships and conformational preferences that are critical for SAR studies [1]. The stereochemistry of 4-phenylpiperidin-4-ols has been extensively characterized, establishing a baseline for understanding how moving the hydroxyl group to the 2-position alters molecular geometry [1].

Positional Isomerism
Class-level inference
2-Hydroxy vs. 4-Hydroxy substitution
Qualitative difference in stereoisomer count and spatial arrangement
Supports distinct binding mode studies
Based on structural characterization of phenylpiperidines
Medicinal Chemistry Stereochemistry Structure-Activity Relationship

Synthetic Accessibility in Piperidine Derivatives

While direct synthetic data for 1,6-Dimethyl-4-phenylpiperidin-2-ol is not available in the provided search results, class-level analysis of related piperidine syntheses provides a benchmark. The synthesis of key piperidine intermediate 'compound 16' (which features a complex fused ring system) was achieved with yields ranging from 66% to 91% across multiple steps, including a LiAlH4 reduction (82%) and a hydroboration-oxidation (66%) [1]. Another synthetic route to piperidine derivatives 'compound 2-9' utilized a piperidine-catalyzed condensation (reflux, 16-24h) followed by a NaH-mediated alkylation (80°C, 16-20h), demonstrating the robust, albeit moderate-yielding, methods typical for this class [2].

Synthetic Benchmark
Class-level inference
No direct data; related piperidines: 66–91% step yields
Anticipate synthesis complexity
Data to verify for this scaffold
Organic Synthesis Process Chemistry Medicinal Chemistry

CRTh2 Antagonist Potential

While not directly reported for 1,6-Dimethyl-4-phenylpiperidin-2-ol, data for a structurally related compound (BDBM50458655) shows weak antagonist activity at the human CRTh2 receptor with an IC50 of 2.92 µM, alongside a Ki of 51 nM in a radioligand binding assay [1]. This demonstrates that certain piperidine scaffolds can engage this prostaglandin D2 receptor, albeit with varying potency. The binding affinity of 1,6-Dimethyl-4-phenylpiperidin-2-ol at this target is currently unknown, but the class-level evidence suggests it is a potential, albeit weak, hit for this inflammatory pathway.

CRTh2 Antagonism
Class-level inference
IC50 = 2.92 µM (comparator)
Ki = 51 nM binding; target compound activity not reported
Potential low-potency starting point or control
BindingDB reference; requires validation
Pharmacology Inflammation Receptor Binding

1,6-Dimethyl-4-phenylpiperidin-2-ol Application Scenarios


Stereochemical Probe in Opioid/Dopamine Receptor SAR

Given the well-established, albeit class-level, SAR of phenylpiperidines at opioid and dopamine receptors [1], 1,6-Dimethyl-4-phenylpiperidin-2-ol can serve as a unique stereochemical probe. Its 2-hydroxy substitution and resulting chiral centers offer a distinct geometry for exploring binding pocket interactions compared to the more common 4-hydroxy or 3-methyl analogs, enabling researchers to dissect the contributions of specific stereochemical elements to receptor affinity and selectivity [1].

Synthetic Intermediate for Piperidine Compounds

The compound's bifunctional nature (tertiary amine and secondary alcohol) and established synthetic routes for similar piperidine scaffolds [1][2] make it a logical building block for constructing more complex molecules. It can be utilized in medicinal chemistry campaigns to introduce a conformationally restricted, phenyl-substituted piperidine moiety into lead compounds, leveraging known transformations such as O-alkylation, esterification, or amine functionalization .

Baseline Control in CRTh2 Screening

Based on class-level evidence of weak CRTh2 antagonism (IC50 ≈ 2.92 µM for a related compound) [1], 1,6-Dimethyl-4-phenylpiperidin-2-ol could be employed as a low-potency reference or negative control in assays designed to identify more potent CRTh2 antagonists. Its inclusion can help validate assay sensitivity and establish a baseline for structure-activity optimization.

Application
Selection Property
Validation Focus
Opioid/dopamine receptor SAR
Stereochemical probe geometry
Binding pocket interaction interpretation
Piperidine lead optimization
Bifunctional reactivity (amine/alcohol)
Synthetic route feasibility review
CRTh2 antagonist screening
Low-potency class benchmark
Assay sensitivity and baseline control
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